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  • Product: (4-Benzyloxycarbonylaminophenyl)-acetic acid
  • CAS: 17859-70-0

Core Science & Biosynthesis

Foundational

physical and chemical properties of (4-Benzyloxycarbonylaminophenyl)-acetic acid

An In-depth Technical Guide to (4-Benzyloxycarbonylaminophenyl)-acetic acid Abstract (4-Benzyloxycarbonylaminophenyl)-acetic acid, systematically known as 2-(4-(((benzyloxy)carbonyl)amino)phenyl)acetic acid, is a crucial...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (4-Benzyloxycarbonylaminophenyl)-acetic acid

Abstract

(4-Benzyloxycarbonylaminophenyl)-acetic acid, systematically known as 2-(4-(((benzyloxy)carbonyl)amino)phenyl)acetic acid, is a crucial derivative of 4-aminophenylacetic acid. Its significance lies in the protection of the amino group by a benzyloxycarbonyl (Cbz or Z) moiety, a widely employed strategy in organic synthesis, particularly in the domain of peptide chemistry and drug discovery. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic profile, a validated synthesis protocol, and its applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Molecular Structure

The structural integrity of a molecule dictates its function and reactivity. (4-Benzyloxycarbonylaminophenyl)-acetic acid combines the core of a phenylacetic acid with a Cbz-protected amine at the para position. This protecting group is instrumental in preventing the amine from participating in undesired side reactions during multi-step syntheses, yet it can be selectively removed under specific conditions.

  • Systematic IUPAC Name: 2-(4-(((benzyloxy)carbonyl)amino)phenyl)acetic acid

  • Common Synonyms: N-Cbz-4-aminophenylacetic acid, N-Benzyloxycarbonyl-4-aminophenylacetic acid

  • CAS Number: 17859-70-0[1]

  • Molecular Formula: C₁₆H₁₅NO₄[1]

  • Molecular Weight: 285.29 g/mol [1]

The molecule's architecture features three key functional domains:

  • The Carboxylic Acid (-COOH): This group provides acidity and a reactive site for amide bond formation.

  • The Phenylacetic Acid Core: A rigid scaffold that influences the spatial orientation of the functional groups.

  • The Cbz-Protected Amine (-NH-Cbz): This carbamate linkage is stable to a range of reaction conditions but can be cleaved, typically by hydrogenolysis, to liberate the free amine.

Caption: 2D structure of (4-Benzyloxycarbonylaminophenyl)-acetic acid.

Physical and Chemical Properties

Experimental data for this specific compound is not widely published. The properties are therefore presented as a combination of data from closely related analogs and computationally predicted values.

PropertyValueSource/Comment
Appearance White to off-white solidInferred from analogs
Molecular Weight 285.29 g/mol Calculated[1]
Melting Point (°C) 119-123Data for (4-Benzyloxy)phenylacetic acid[2]
Boiling Point (°C) Not availableDecomposes at high temperatures
Solubility Soluble in methanol, DMF, DMSO. Slightly soluble in dichloromethane. Insoluble in water.Inferred from structural analogs[2]
pKa ~4-5 (carboxylic acid)Estimated based on phenylacetic acid derivatives
Stability Stable under standard laboratory conditions. Sensitive to strong acids and bases.General chemical knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Recommended for fine chemicals[3]

Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:

  • ~12.0 ppm (singlet, 1H): The acidic proton of the carboxylic acid group (-COOH). This peak is often broad and may exchange with D₂O.

  • ~7.4-7.2 ppm (multiplet, 9H): A complex multiplet arising from the protons on the benzyloxy phenyl group and the para-substituted phenyl ring of the acetic acid moiety.

  • ~5.1 ppm (singlet, 2H): The two protons of the benzylic methylene group (-O-CH₂-Ph).

  • ~3.5 ppm (singlet, 2H): The two protons of the methylene group adjacent to the carboxylic acid (-CH₂-COOH).

  • ~9.5 ppm (singlet, 1H): The amide proton (-NH-). This peak can be broad.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals for each of the unique carbon atoms:

  • ~175 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • ~153 ppm: Carbamate carbonyl carbon (-O-C=O).

  • ~140-127 ppm: A series of peaks for the aromatic carbons of the two phenyl rings.

  • ~67 ppm: Benzylic methylene carbon (-O-CH₂-Ph).

  • ~42 ppm: Methylene carbon of the acetic acid moiety (-CH₂-COOH).

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present:

  • 3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

  • ~3200 cm⁻¹: N-H stretching of the amide.

  • 3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1720 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1690 cm⁻¹: C=O stretching of the carbamate.

  • ~1540 cm⁻¹: N-H bending and C-N stretching (Amide II band).

  • ~1250 cm⁻¹: C-O stretching of the ester and carboxylic acid groups.

Mass Spectrometry

In mass spectrometry, the molecular ion peak [M]⁺ would be expected at an m/z of 285. A common fragmentation pattern would involve the loss of the benzyl group (m/z 91) or the entire benzyloxycarbonyl group.

Synthesis and Purification Protocol

The most direct and industrially relevant synthesis involves the protection of the amino group of 4-aminophenylacetic acid.

Reaction Principle: The nucleophilic amino group of 4-aminophenylacetic acid attacks the electrophilic carbonyl carbon of benzyl chloroformate in the presence of a base. The base neutralizes the HCl byproduct, driving the reaction to completion.

G cluster_0 Synthesis Workflow reagents 4-Aminophenylacetic Acid Benzyl Chloroformate Base (e.g., NaHCO₃) Solvent (e.g., Dioxane/Water) reaction Reaction Vessel (0°C to Room Temp) reagents->reaction 1. Add Reagents workup Acidification (HCl) Extraction (Ethyl Acetate) reaction->workup 2. Reaction & Quench purification Recrystallization (e.g., Ethanol/Water) workup->purification 3. Isolate Crude Product product (4-Benzyloxycarbonylaminophenyl) -acetic acid purification->product 4. Purify

Caption: Generalized workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-aminophenylacetic acid (1.0 eq) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution (2.5 eq NaHCO₃) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Protecting Agent: Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

    • Acidify the aqueous layer to a pH of ~2 with cold 1M HCl. A white precipitate should form.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure (4-benzyloxycarbonylaminophenyl)-acetic acid.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR, and melting point analysis.

Applications in Drug Development and Research

The primary utility of (4-benzyloxycarbonylaminophenyl)-acetic acid is as a specialized building block in the synthesis of complex organic molecules.

  • Peptide Synthesis: It serves as an N-protected, non-natural amino acid analog. In solid-phase peptide synthesis (SPPS), the carboxylic acid group is activated and coupled to the free amine of a growing peptide chain.[4] The Cbz group ensures that the amine of the phenylacetic acid moiety does not self-condense or cause unwanted side reactions.[4]

  • Scaffold for Drug Discovery: The phenylacetic acid framework is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. This Cbz-protected derivative allows for the selective modification of the carboxylic acid group (e.g., forming amides or esters) while the amine is masked. The Cbz group can be removed at a later synthetic stage to introduce further diversity or to reveal a key pharmacophoric feature.

  • Development of Enzyme Inhibitors: The structure can be incorporated into molecules designed to inhibit enzymes such as proteases or kinases, where the phenylacetic acid moiety can mimic natural substrates or bind to specific pockets in the enzyme's active site.

Safety and Handling

  • Hazard Classification: Expected to be an irritant. May cause skin, eye, and respiratory tract irritation.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

(4-Benzyloxycarbonylaminophenyl)-acetic acid is a valuable synthetic intermediate whose utility is defined by the strategic placement of a carboxylic acid and a protected amine on a phenylacetic acid scaffold. Its primary role as a building block in peptide synthesis and medicinal chemistry is well-established. While detailed experimental data on its physical properties are sparse, its chemical behavior and spectroscopic characteristics can be confidently predicted, enabling its effective use in a research and development setting. Proper handling and synthesis protocols are essential for its safe and efficient application.

References

  • PubChem. (R)-(((Phenylmethoxy)carbonyl)amino)phenylacetic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(3,4-Bis(benzyloxy)phenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • Vágner, J., et al. (2008). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • Organic Syntheses. Phenylacetic acid. [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Molecular Biology, Chapter 11, Unit 11.14.

Sources

Exploratory

mass spectrometry analysis of (4-Benzyloxycarbonylaminophenyl)-acetic acid

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (4-Benzyloxycarbonylaminophenyl)-acetic acid Introduction (4-Benzyloxycarbonylaminophenyl)-acetic acid is a key chemical intermediate, frequently utilized...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (4-Benzyloxycarbonylaminophenyl)-acetic acid

Introduction

(4-Benzyloxycarbonylaminophenyl)-acetic acid is a key chemical intermediate, frequently utilized in the synthesis of complex pharmaceutical compounds and other fine chemicals. Its structure, featuring a carboxylic acid, a phenyl ring, and a crucial benzyloxycarbonyl (Cbz) protecting group, presents a distinct analytical challenge. The Cbz group is instrumental in multi-step synthesis, temporarily masking the reactivity of the amine to direct reactions to other parts of the molecule.[1][2] Consequently, the ability to accurately identify, characterize, and quantify this molecule is paramount for process control, impurity profiling, and final product quality assurance in drug development.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical tool for this purpose.[3] Its unparalleled sensitivity and specificity allow for precise molecular weight determination, structural elucidation through fragmentation analysis, and robust quantification even in complex matrices. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the principles and methodologies required to develop a robust MS-based analytical workflow for (4-Benzyloxycarbonylaminophenyl)-acetic acid. We will delve into the causal relationships between the molecule's physicochemical properties and the optimal analytical strategy, moving beyond mere protocol to impart a deeper, field-tested understanding of the "why" behind each experimental choice.

Part 1: Foundational Principles: Analyte Properties and Method Strategy

A successful analytical method is built upon a thorough understanding of the analyte's chemical nature. The structure of (4-Benzyloxycarbonylaminophenyl)-acetic acid inherently guides our strategic decisions in mass spectrometry.

1.1. Physicochemical Characteristics

The molecule consists of three key regions:

  • The Carboxylic Acid Group (-COOH): This is the most influential functional group for ionization. Its acidic proton (pKa ~4-5) makes the molecule readily deprotonate, suggesting a strong preference for negative ion mode analysis.[4]

  • The Aromatic Core: The phenyl ring system provides a rigid scaffold and contributes to the molecule's chromatographic retention on reversed-phase columns.

  • The Benzyloxycarbonyl (Cbz) Group: This protecting group is thermally labile and susceptible to cleavage under energetic conditions. This property is a critical consideration for ionization and a significant advantage for structural confirmation via tandem mass spectrometry (MS/MS).

These properties are summarized in the table below.

PropertyValueRationale & Implication for MS Analysis
Chemical Formula C₁₆H₁₅NO₄Defines the elemental composition.
Average Mol. Weight 285.29 g/mol Used for low-resolution MS.
Monoisotopic Mass 285.10011 DaCritical Value. Used for high-resolution MS to confirm identity with high confidence.
Key Functional Groups Carboxylic Acid, Amide, Ester, Aromatic RingsThe acidic proton dictates ionization strategy (negative mode ESI). The Cbz group provides a predictable fragmentation site for MS/MS.
Predicted pKa ~4.5 (Carboxylic Acid)Confirms that the molecule is acidic and will be predominantly deprotonated at neutral or basic pH, making it ideal for negative ion ESI.[4]

1.2. Strategic Approach: Ionization and Polarity

The presence of the acidic carboxylic acid group is the single most important factor in choosing the ionization strategy. Electrospray Ionization (ESI) is the technique of choice as it is a "soft" ionization method that efficiently generates gas-phase ions from polar molecules in solution with minimal in-source fragmentation.

  • Negative Ion Mode (ESI-): This is the recommended primary approach. The carboxylic acid readily loses a proton in the ESI plume to form a highly stable carboxylate anion, [M-H]⁻. This process is highly efficient and typically results in the greatest sensitivity.[5]

  • Positive Ion Mode (ESI+): While the amide nitrogen can be protonated to form [M+H]⁺, this is generally less favorable than deprotonation of the carboxylic acid. However, positive mode analysis should still be explored, as fragmentation of the [M+H]⁺ precursor can sometimes yield more structurally informative product ions, particularly related to the Cbz group.

Part 2: The Analytical Workflow: From Sample to Spectrum

A robust analytical result depends on a sequence of optimized steps, from sample preparation through to data acquisition. Each step must be designed to preserve the integrity of the analyte and minimize interferences.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS System cluster_data Data Acquisition & Processing Prep Sample in Matrix (e.g., Reaction Mixture, Plasma) SPE Solid-Phase Extraction (SPE) (If required for matrix removal) Prep->SPE Cleanup Final_Sample Final Sample (Diluted in mobile phase) Prep->Final_Sample Dilute-and-Shoot (for simple matrices) SPE->Final_Sample Elution & Dilution LC UHPLC Separation (Reversed-Phase C18) Final_Sample->LC MS Mass Spectrometer (ESI Source) LC->MS Elution Acquire Data Acquisition (Full Scan & MS/MS) MS->Acquire Process Data Processing (Quantification / Identification) Acquire->Process Analysis

Figure 1: General analytical workflow for the LC-MS analysis of (4-Benzyloxycarbonylaminophenyl)-acetic acid.

2.1. Experimental Protocol: Sample Preparation

The goal of sample preparation is to present the analyte to the LC-MS system in a clean solvent, free from non-volatile salts, particulates, and other interfering compounds that can cause ion suppression or instrument contamination.

A. Simple Matrix (e.g., reaction monitoring, purity assessment): Dilute-and-Shoot

  • Objective: To quickly prepare a sample for analysis where the matrix is simple and analyte concentration is high.

  • Protocol:

    • Accurately transfer a small aliquot (e.g., 10 µL) of the sample into a clean vial.

    • Dilute with a large volume (e.g., 990 µL) of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid or ammonium acetate). The high dilution factor (100x here) is critical to minimize matrix effects.

    • Vortex thoroughly for 30 seconds.

    • Transfer the diluted sample to an autosampler vial for injection.

B. Complex Matrix (e.g., biological fluids, environmental samples): Solid-Phase Extraction (SPE)

  • Objective: To selectively isolate the analyte from a complex matrix, removing salts and other interferences. This is a self-validating step, as poor recovery would be immediately evident in the results.

  • Protocol:

    • Conditioning: Pass 1 mL of methanol, followed by 1 mL of water, through a mixed-mode anion exchange SPE cartridge. This activates the stationary phase.

    • Loading: Load 500 µL of the sample onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove unbound, hydrophilic interferences.

    • Elution: Elute the analyte with 1 mL of 5% formic acid in methanol. The acid neutralizes the analyte, releasing it from the anion exchange sorbent.

    • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS injection.

2.2. Experimental Protocol: Liquid Chromatographic Separation

Reversed-phase chromatography is ideal for this molecule, separating it from potential impurities based on polarity.

  • System: UHPLC system coupled to a mass spectrometer.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size. (The choice of a C18 column is based on the compound's moderate polarity).

  • Mobile Phase A: 0.1% Formic Acid in Water. (The acid promotes protonation for better peak shape, though it is suboptimal for negative ESI).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 10% B

    • 8.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Causality: A gradient elution is used because it provides the best balance of peak resolution and analysis time. The run starts with a high aqueous content to retain the polar analyte and gradually increases the organic content to elute it. The column is held at 40 °C to ensure reproducible retention times and improve peak shape.

Part 3: Deciphering the Data: Spectral Interpretation

3.1. MS1 (Full Scan) Analysis: Confirming the Molecular Ion

The first step in analysis is to confirm the presence of the compound by finding its molecular ion with high mass accuracy. A high-resolution instrument (e.g., TOF or Orbitrap) should yield a mass measurement within 5 ppm of the theoretical value.

Ion SpeciesFormulaCalculated m/z (Da)PolarityNotes
[M-H]⁻ C₁₆H₁₄NO₄⁻284.0928 Negative Primary target ion. Expected to be the most abundant signal due to the acidic proton.
[M+H]⁺C₁₆H₁₆NO₄⁺286.1074PositiveExpected in positive mode.
[M+Na]⁺C₁₆H₁₅NO₄Na⁺308.0893PositiveCommon sodium adduct, especially if glassware or solvents are not high purity.
[M+Cl]⁻C₁₆H₁₅NO₄Cl⁻320.0640NegativeCommon adduct if chlorinated solvents are present in the system.

3.2. MS/MS Analysis: Structural Elucidation via Fragmentation

Tandem mass spectrometry (MS/MS) is performed by isolating the precursor ion (e.g., m/z 284.0928) and subjecting it to collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint of the molecule. The Cbz group is particularly useful here, as it fragments in a predictable and characteristic manner.

Below is the proposed fragmentation pathway for the primary precursor ion, [M-H]⁻. The cleavage of the Cbz group and the loss of CO₂ from the carboxylic acid are the most diagnostically significant fragmentation events.

Quantitative_Workflow A Prepare Calibration Curve & QC Samples E Generate Calibration Curve (Area Ratio vs. Concentration) A->E B Prepare Samples (Spike with Internal Standard) C LC-MS/MS Analysis (MRM Mode) B->C D Integrate Peak Areas (Analyte & Internal Standard) C->D D->E F Calculate Unknown Concentrations (Using Regression Equation) D->F E->F G Validate Results (QC Sample Accuracy) F->G

Figure 3: Standard workflow for quantitative analysis using an internal standard and calibration curve.

4.1. Experimental Protocol: MRM Method Development

  • Select Precursor Ion: Based on the full scan data, the [M-H]⁻ ion at m/z 284.1 is the ideal precursor for quantification.

  • Select Product Ions: Using the MS/MS data, select at least two stable, intense product ions.

    • Quantifier: The most intense and reproducible transition (e.g., 284.1 → 240.1). This transition is used for calculating the concentration.

    • Qualifier: A second transition (e.g., 284.1 → 149.0). This ion is used for identity confirmation. The ratio of the quantifier to qualifier peak areas must remain constant across all samples and standards.

  • Optimize Collision Energy (CE): Experimentally determine the CE voltage that produces the maximum intensity for each selected MRM transition.

  • Internal Standard (IS): The use of an internal standard is non-negotiable for reliable quantification. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., with ¹³C or ²H atoms), as it co-elutes and experiences identical matrix effects and ionization efficiency. If a SIL-IS is unavailable, a close structural analog can be used, but requires more rigorous validation.

  • Method Validation: The entire method must be validated to prove its trustworthiness. Key validation parameters are summarized below, with typical acceptance criteria for regulated bioanalysis. [6]

    Validation Parameter Acceptance Criteria Purpose
    Linearity (r²) > 0.99 Demonstrates a proportional response across a defined concentration range. [7]
    Lower Limit of Quant. (LLOQ) S/N > 10; Accuracy ±20%; Precision <20% Defines the lowest concentration that can be reliably measured.
    Accuracy (%RE) Within ±15% of nominal (±20% at LLOQ) Measures how close the measured concentration is to the true value. [6]
    Precision (%RSD) < 15% (<20% at LLOQ) Measures the reproducibility of the assay for repeat measurements. [6]
    Matrix Effect Assessed to ensure no significant ion suppression or enhancement. Confirms that components of the sample matrix do not interfere with quantification.

    | Stability | Analyte is stable under all sample handling and storage conditions. | Ensures sample integrity from collection to analysis. |

Conclusion

The mass spectrometric analysis of (4-Benzyloxycarbonylaminophenyl)-acetic acid is a robust and highly specific process when built upon a foundational understanding of the analyte's chemistry. By leveraging the acidity of the carboxylic acid for sensitive detection in negative ESI mode and the predictable lability of the Cbz group for confident structural confirmation via MS/MS, analysts can build powerful qualitative and quantitative methods. The workflows and protocols described herein provide a comprehensive framework for researchers and drug development professionals to achieve accurate, reliable, and self-validating results, ensuring the quality and integrity of data in critical pharmaceutical development and manufacturing processes.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Institute of Standards and Technology (NIST). Acetic acid, (4-chlorophenoxy)-. NIST Chemistry WebBook. [Link]

  • Pasilis, S. P., & Kertesz, V. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 80(11), 4059–4066. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • ResearchGate. LC-MS/MS parameters for the analysis of CBZ and its.... [Link]

  • PubMed. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. [Link]

  • YouTube. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. [Link]

  • Cheméo. Chemical Properties of 4-Benzyloxyphenyl acetic acid (CAS 6547-53-1). [Link]

  • PubMed. (2017). A Novel LC-MS/MS Method for the Quantitative Measurement of the Acetate Content in Pharmaceutical Peptides. [Link]

  • National Institute of Standards and Technology (NIST). Acetic acid. NIST Chemistry WebBook. [Link]

  • ResearchGate. (2025). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. [Link]

  • PubMed. (2012). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. [Link]

  • ResearchGate. (2015). Quantitative UPLC-MS/MS analysis of the gut microbial co-metabolites phenylacetylglutamine, 4-cresyl sulphate and hippurate in human urine: INTERMAP Study. [Link]

  • MDPI. (2024). HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. [Link]

  • Royal Society of Chemistry. (2016). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. [Link]

  • ACS Publications. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. [Link]

  • FooDB. (2010). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. [Link]

  • American Society for Mass Spectrometry (ASMS). (2024). LC-MS Bioanalysis of Drug Conjugates. [Link]

  • Cheméo. Chemical Properties of Acetic acid, [(benzoylamino)oxy]- (CAS 5251-93-4). [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

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Foundational

A Technical Guide to Unlocking the Research Potential of (4-Benzyloxycarbonylaminophenyl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract (4-Benzyloxycarbonylaminophenyl)-acetic acid is a bifunctional molecule poised for significant exploration in medicinal chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Benzyloxycarbonylaminophenyl)-acetic acid is a bifunctional molecule poised for significant exploration in medicinal chemistry and drug discovery. Its structure, featuring a phenylacetic acid core and a benzyloxycarbonyl (Cbz)-protected amine, presents a versatile platform for chemical modification and targeted biological application. This guide delineates key, under-explored research avenues for this compound, moving beyond its role as a simple synthetic intermediate. We will explore its potential as a sophisticated building block for novel peptidomimetics, a candidate for innovative prodrug strategies, a scaffold for combinatorial library synthesis, and a precursor for targeted enzyme inhibitors. This document serves as a strategic roadmap, providing the scientific rationale, detailed experimental frameworks, and workflow visualizations to catalyze new research initiatives in this promising area.

Introduction: Re-evaluating a Versatile Chemical Entity

(4-Benzyloxycarbonylaminophenyl)-acetic acid belongs to the family of phenylacetic acids, a class of compounds with established biological relevance. The parent molecule, phenylacetic acid, is a known catabolite of phenylalanine and is utilized in the production of pharmaceuticals like penicillin G and diclofenac[1]. The core innovation in the subject molecule is the introduction of a benzyloxycarbonyl (Cbz) protected amine at the para-position. The Cbz group is a cornerstone of synthetic chemistry, particularly in peptide synthesis, where it provides a robust yet controllably removable mask for nucleophilic amino groups[2][3].

While often viewed as a mere intermediate, the unique combination of a carboxylic acid "warhead" and a protected, modifiable amino group makes (4-Benzyloxycarbonylaminophenyl)-acetic acid a strategic starting point for generating novel chemical entities with therapeutic potential. Its true value lies in the latent functionalities that can be selectively revealed or modified. This guide will systematically unpack these opportunities.

Physicochemical Properties and Synthesis Overview

A foundational understanding of the molecule's properties is essential for designing robust experimental plans. While comprehensive experimental data for this specific compound is sparse, we can infer key characteristics from related structures.

Table 1: Comparative Physicochemical Properties

Property (4-Benzyloxycarbonylaminophenyl)-acetic acid (Predicted) Phenylacetic Acid[1][4] (4-Aminophenyl)acetic acid[5]
Molecular Formula C₁₆H₁₅NO₄ C₈H₈O₂ C₈H₉NO₂
Molecular Weight 285.29 g/mol 136.15 g/mol 151.16 g/mol
Appearance White to off-white solid White solid Light yellow to beige powder
Melting Point Likely >150 °C 76-77 °C 201 °C (dec.)
Solubility Soluble in organic solvents (DMSO, DMF, Methanol) 15 g/L in water Very soluble in water

| pKa (Carboxylic Acid) | ~4.0 - 4.5 | 4.31 | ~3.6 (acid), ~5.2 (amine) |

The synthesis of (4-Benzyloxycarbonylaminophenyl)-acetic acid is straightforward, typically involving the reaction of (4-aminophenyl)acetic acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a standard procedure known as the Schotten-Baumann reaction[3]. The base neutralizes the HCl byproduct and maintains a pH conducive to the reaction (typically pH 8-10)[2].

Core Research Area 1: Advanced Building Block for Peptidomimetics

The primary and most immediate research application lies in its use as a non-natural, functionalized amino acid analogue in peptide synthesis. The phenylacetic acid moiety can mimic the side chain of phenylalanine, while the carboxylic acid and the latent amino group offer points for peptide bond formation and further derivatization.

Scientific Rationale: Incorporating this molecule into a peptide sequence introduces a rigid phenylacetic acid unit that can be used to probe receptor-ligand interactions, constrain peptide conformation, or act as a spacer. Upon Cbz deprotection, the newly revealed aniline is significantly less basic than an aliphatic amine, a property that can be exploited to alter the charge distribution and hydrogen bonding capabilities of the final molecule, potentially improving cell permeability or metabolic stability.

Proposed Research Workflow:

  • Peptide Coupling: Couple the carboxylic acid of (4-Benzyloxycarbonylaminophenyl)-acetic acid to the N-terminus of a peptide or a single amino acid ester using standard coupling reagents like EDC/HOBt or HATU.

  • Cbz Deprotection: Selectively remove the Cbz group via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst)[2][6]. This method is exceptionally mild and orthogonal to many other protecting groups like Boc and Fmoc, which are staples in peptide synthesis[3].

  • Further Elongation: The newly exposed aniline at the para-position can be acylated with another amino acid or a different chemical reporter, creating a branched or uniquely functionalized peptide structure.

G cluster_0 Step 1: Initial Coupling cluster_1 Step 2: Selective Deprotection cluster_2 Step 3: Branched Elongation A Cbz-NH-Ph-CH₂-COOH (Topic Molecule) C Cbz-NH-Ph-CH₂-CO-NH-Peptide-COOR A->C EDC/HOBt B H₂N-Peptide-COOR B->C D H₂N-Ph-CH₂-CO-NH-Peptide-COOR C->D H₂, Pd/C F R'-CO-NH-Ph-CH₂-CO-NH-Peptide-COOR (Branched Peptidomimetic) D->F Coupling Reagent E R'-COOH (e.g., another Amino Acid) E->F

Caption: Workflow for creating branched peptidomimetics.

Core Research Area 2: Prodrug and Biocleavable Linker Strategies

The Cbz group is not only removable by chemical means but can also be susceptible to enzymatic cleavage[7]. This opens a fascinating avenue for designing prodrugs of (4-aminophenyl)acetic acid or using the entire molecule as a cleavable linker system.

Scientific Rationale: (4-Aminophenyl)acetic acid (4-APAA) itself possesses immunomodulatory activity and is the in vivo precursor to the anti-arthritic drug Actarit[8]. A Cbz-protected version could serve as a prodrug, potentially improving its pharmacokinetic profile (e.g., absorption, distribution) before being cleaved in a specific physiological environment to release the active 4-APAA. Furthermore, specific enzymes capable of cleaving Cbz groups have been identified, such as one from Sphingomonas paucimobilis[7]. The existence of such enzymes suggests that endogenous human enzymes (e.g., carboxylesterases) could potentially perform similar transformations.

Proposed Research Areas:

  • Prodrug Development: Synthesize (4-Benzyloxycarbonylaminophenyl)-acetic acid and evaluate its stability in plasma and liver microsomes. Compare its cell permeability and pharmacokinetic profile to that of 4-APAA.

  • Bioorthogonal Cleavage: Investigate the use of the Cbz-protected aniline as a "caged" functional group. The molecule could be incorporated as a linker into a larger bioactive conjugate (e.g., an antibody-drug conjugate). The Cbz group could then be cleaved by a targeted enzyme or a specific chemical trigger, releasing the payload. This aligns with modern "click-to-release" strategies in chemical biology[9].

G Prodrug Prodrug Administered (4-Benzyloxycarbonylaminophenyl)-acetic acid Systemic Systemic Circulation (Improved PK/PD) Prodrug->Systemic Absorption Cleavage Cbz Group Cleavage Systemic->Cleavage Distribution to Target Tissue Enzyme Endogenous Enzyme (e.g., Carboxylesterase) Enzyme->Cleavage Active Active Drug Released (4-Aminophenyl)acetic acid Cleavage->Active Effect Pharmacological Effect (e.g., Immunomodulation) Active->Effect

Caption: Conceptual pathway for a Cbz-based prodrug strategy.

Core Research Area 3: Scaffold for Enzyme Inhibitor Discovery

The phenylacetic acid scaffold is present in numerous enzyme inhibitors. For example, derivatives have been explored as aldose reductase inhibitors and hPPAR agonists[10][11]. Halogenated derivatives of phenylacetic acid are known to inhibit enzymes in the penicillin biosynthesis pathway[12]. This suggests the core structure of (4-Benzyloxycarbonylaminophenyl)-acetic acid is well-suited for binding to enzyme active sites.

Scientific Rationale: The molecule presents two key pharmacophoric features: the carboxylic acid, which can act as a hydrogen bond donor/acceptor or a metal chelator (e.g., zinc in metalloproteinases), and the large, hydrophobic Cbz-protected amine, which can engage in pi-stacking or hydrophobic interactions within a binding pocket. By modifying the scaffold, one can systematically probe the structure-activity relationship (SAR).

Proposed Research Workflow:

  • Library Synthesis: Use the core molecule as a scaffold. The carboxylic acid can be converted to various amides or esters. The phenyl ring can undergo electrophilic aromatic substitution before or after Cbz protection. The Cbz group itself can be replaced with other protecting groups or functional moieties.

  • Targeted Screening: Screen the synthesized library against enzyme classes known to be inhibited by phenylacetic acid derivatives. Prime targets include:

    • Cyclooxygenases (COX-1/COX-2): Given the structural similarity to NSAIDs like diclofenac[1].

    • Aldose Reductase: Implicated in diabetic complications[11].

    • Matrix Metalloproteinases (MMPs): The carboxylate can chelate the active site zinc ion.

    • Histone Deacetylases (HDACs): Many HDAC inhibitors feature a zinc-binding group (like a carboxylic acid) and a large hydrophobic "cap" region.

Key Experimental Protocols

To facilitate the initiation of research, two foundational protocols are provided below. These are designed to be self-validating through the inclusion of control measures.

Protocol 1: Synthesis of N-Acyl-(4-Benzyloxycarbonylaminophenyl)-acetamide

This protocol details the coupling of the core molecule's latent amine (after deprotection) to another carboxylic acid, demonstrating its utility as a chemical scaffold.

Materials:

  • (4-Benzyloxycarbonylaminophenyl)-acetic acid

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Acetic Acid[13]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • N,N-Dimethylformamide (DMF)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Deprotection: Dissolve (4-Benzyloxycarbonylaminophenyl)-acetic acid (1.0 eq) in MeOH. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H₂ gas (balloon) and stir at room temperature for 4-6 hours.

    • Causality: Catalytic hydrogenolysis is a mild and efficient method for Cbz cleavage, yielding the free amine, toluene, and CO₂[2].

  • Validation (TLC): Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The product, (4-aminophenyl)acetic acid, will have a different Rf value.

  • Work-up: Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure to yield crude (4-aminophenyl)acetic acid.

  • Coupling Reaction: Dissolve acetic acid (1.1 eq) in DMF. Add EDC (1.2 eq) and NHS (1.2 eq) and stir at 0 °C for 30 minutes to pre-activate the acid.

    • Causality: EDC/NHS activation converts the carboxylic acid into a more reactive succinimidyl ester, facilitating efficient amide bond formation.

  • Amide Formation: Add a solution of the crude (4-aminophenyl)acetic acid (1.0 eq) in DMF to the activated acid mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate, water, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the final product by column chromatography.

  • Control & Characterization: The final product, N-acetyl-(4-aminophenyl)acetic acid, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. A negative control reaction lacking the coupling agents (EDC/NHS) should be run in parallel to demonstrate their necessity for the transformation.

Protocol 2: In Vitro Enzyme Inhibition Assay (Generic Screen)

This protocol provides a general framework for screening (4-Benzyloxycarbonylaminophenyl)-acetic acid against a target enzyme using a colorimetric or fluorometric substrate.

Materials:

  • Target Enzyme

  • Appropriate Assay Buffer

  • Substrate (colorimetric or fluorometric)

  • Test Compound: (4-Benzyloxycarbonylaminophenyl)-acetic acid, dissolved in DMSO

  • Positive Control: A known inhibitor of the target enzyme

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare a serial dilution of the test compound and the positive control in the assay buffer. The final DMSO concentration in all wells should be kept constant and low (e.g., <1%).

  • Reaction Mixture: In each well of the 96-well plate, add:

    • Assay Buffer

    • Test compound dilution (or positive control, or DMSO vehicle for negative control)

    • Enzyme solution

  • Incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C) for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Causality: This pre-incubation step ensures that the interaction between the enzyme and inhibitor reaches equilibrium before the substrate is introduced.

  • Initiation: Add the substrate to all wells to start the reaction.

  • Measurement: Immediately begin reading the absorbance or fluorescence at regular intervals using the microplate reader. The kinetic read allows for the determination of the initial reaction velocity (V₀).

  • Data Analysis:

    • Negative Control (Vehicle): This represents 100% enzyme activity.

    • Positive Control: This validates that the assay can detect inhibition.

    • Test Compound: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Outlook

(4-Benzyloxycarbonylaminophenyl)-acetic acid is far more than a simple protected amino acid. It is a strategically designed chemical tool whose full potential has yet to be realized. The research areas outlined in this guide—from creating novel branched peptidomimetics to designing intelligent prodrugs and screening for new enzyme inhibitors—represent tangible and high-impact avenues for investigation. The inherent bifunctionality of the molecule, combined with the well-established and versatile chemistry of its constituent parts, provides a robust foundation for innovation. It is our hope that this technical guide will serve as a catalyst, encouraging researchers in both academic and industrial settings to explore the rich and promising chemistry of this versatile compound.

References

  • Felpin, F.-X., & Fouquet, E. (2010). A Useful, Sustainable and Mild Protocol for Palladium-Catalyzed Hydrogenation and for the Hydrogenolysis of O-Benzyl Ethers. Chemistry – A European Journal, 12440-12445. Available from: [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved January 24, 2026, from [Link]

  • MDPI. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Available from: [Link]

  • PubChem. (n.d.). Phenylacetic Acid. Retrieved January 24, 2026, from [Link]

  • PubMed. (n.d.). Phenylacetic acid derivatives as hPPAR agonists. Retrieved January 24, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Benzyloxyphenyl acetic acid (CAS 6547-53-1). Retrieved January 24, 2026, from [Link]

  • PubMed. (2006). Synthesis of Novel Phenylacetic Acid Derivatives With Halogenated Benzyl Subunit and Evaluation as Aldose Reductase Inhibitors. Retrieved January 24, 2026, from [Link]

  • European Patent Office. (2018). METHODS AND COMPOSITIONS EMPLOYING 4-AMINOPHENYLACETIC ACID COMPOUNDS. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025). Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups. Retrieved January 24, 2026, from [Link]

  • Oxford Academic. (n.d.). Inhibition of penicillin biosynthetic enzymes by halogen derivatives of phenylacetic acid. Retrieved January 24, 2026, from [Link]

  • PMC - NIH. (2025). Click-Triggered Bioorthogonal Bond-Cleavage Reactions. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Acetic acid. Retrieved January 24, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

experimental procedure for amide bond formation with (4-Benzyloxycarbonylaminophenyl)-acetic acid

Application Note & Protocol Guide Topic: Experimental Procedure for Amide Bond Formation with (4-Benzyloxycarbonylaminophenyl)-acetic acid For: Researchers, Scientists, and Drug Development Professionals Abstract The for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Experimental Procedure for Amide Bond Formation with (4-Benzyloxycarbonylaminophenyl)-acetic acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of an amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1][2][3] This guide provides a detailed technical overview and actionable protocols for the synthesis of amides using (4-Benzyloxycarbonylaminophenyl)-acetic acid, a key building block in the synthesis of various bioactive molecules. We will delve into the mechanistic rationale behind modern coupling strategies, offering a comparative analysis of carbodiimide and onium salt-based reagents. The core of this document presents two robust, step-by-step protocols for amide synthesis using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and the highly efficient reagent [1-((Cyano(ethyl-oxy-imino)acetyl)aminooxy) -dimethylamino-morpholino]-uronium hexafluorophosphate (HATU). These protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring, purification, and final product characterization.

The Fundamental Challenge and Solution in Amide Synthesis

Direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process at ambient temperatures, requiring harsh conditions (e.g., >200 °C) that are incompatible with complex molecular scaffolds.[4] The primary obstacle is the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive carboxylate-ammonium salt.[5][6]

Modern organic synthesis overcomes this by activating the carboxylic acid. This involves converting the carboxyl hydroxyl group into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[7] This is achieved using "coupling reagents."

G cluster_0 The Problem: Acid-Base Neutralization cluster_1 The Solution: Carboxylic Acid Activation cluster_2 Successful Amide Formation RCOOH Carboxylic Acid (R-COOH) Salt Ammonium Carboxylate Salt (R-COO⁻ R'-NH₃⁺) RCOOH->Salt RNH2 Amine (R'-NH₂) RNH2->Salt RCOOH_2 Carboxylic Acid (R-COOH) RNH2_2 Amine (R'-NH₂) ActivatedEster Activated Intermediate (Highly Electrophilic) RCOOH_2->ActivatedEster CouplingReagent Coupling Reagent CouplingReagent->ActivatedEster ActivatedEster_2 Activated Intermediate Amide Amide Product (R-CONH-R') ActivatedEster_2->Amide RNH2_2->Amide

Caption: Logical workflow of amide bond formation.

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is critical and depends on factors such as substrate sterics, the nucleophilicity of the amine, and the potential for racemization if the carboxylic acid is chiral. For (4-Benzyloxycarbonylaminophenyl)-acetic acid, which possesses a stereocenter at the alpha-carbon, preventing epimerization is a key consideration. We will focus on two of the most reliable classes of reagents: carbodiimides and onium salts.[8][]

Reagent ClassExample(s)MechanismProsCons
Carbodiimide EDC, DCC, DICForms a highly reactive O-acylisourea intermediate.[5][7]Cost-effective, widely used. EDC's urea byproduct is water-soluble, simplifying purification.[8][10]Can cause racemization of chiral carboxylic acids.[7] O-acylisourea can rearrange to a non-reactive N-acylurea.[8]
Onium Salt HATU, HBTU, PyBOPForms a less reactive but more stable active ester (e.g., OAt or OBt ester), minimizing side reactions.High coupling efficiency, rapid reaction times, very low racemization, effective for hindered substrates.[2][10]Higher cost, requires a non-nucleophilic base.

Scientist's Note: For substrates prone to racemization, carbodiimide-mediated couplings should always include an additive like HOBt or HOAt. These additives trap the O-acylisourea intermediate to form a more stable active ester, significantly suppressing racemization and preventing the formation of N-acylurea byproduct.[7][8][10] HATU is often the reagent of choice for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen of its HOAt-derived active ester, which accelerates the reaction.

Detailed Experimental Protocols

These protocols are designed for a standard laboratory scale (e.g., 0.5 to 1.0 mmol). All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a robust and cost-effective choice for many standard amide couplings. The use of HOBt is crucial for maintaining the stereochemical integrity of the (4-Benzyloxycarbonylaminophenyl)-acetic acid.

G RCOOH Cbz-AA-OH Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea EDC EDC EDC->Acylisourea HOBt_Ester HOBt Active Ester Acylisourea->HOBt_Ester EDU EDU (Byproduct) Acylisourea->EDU + H₂O HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide Amine R'-NH₂ Amine->Amide

Caption: EDC/HOBt coupling reaction mechanism.

Materials & Reagents

ReagentM.W.Amount (1 mmol scale)Equivalents
(4-Benzyloxycarbonylaminophenyl)-acetic acid299.31299 mg1.0
Amine (R-NH₂)VariesVaries1.1
EDC·HCl191.70230 mg1.2
HOBt (anhydrous)135.13162 mg1.2
N,N-Diisopropylethylamine (DIPEA)129.24348 µL (2.0 mmol)2.0
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)-10 mL-

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (4-Benzyloxycarbonylaminophenyl)-acetic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Add anhydrous solvent (10 mL). Use DCM for most substrates; switch to DMF if solubility is an issue.[8] Stir the mixture until all solids are dissolved.

  • Amine & Base Addition: Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

    • Scientist's Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the proton released during the reaction, driving the equilibrium towards product formation.[8]

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This helps to control the initial exothermic reaction and minimize potential side reactions.[11]

  • Coupling Agent Addition: Add EDC·HCl (1.2 eq) to the cooled, stirring solution in one portion.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for challenging couplings, such as those involving sterically hindered amines or when the highest possible yield and purity are required.

G RCOOH Cbz-AA-OH Carboxylate Carboxylate Anion RCOOH->Carboxylate Base Base (DIPEA) Base->Carboxylate OAt_Ester OAt Active Ester Carboxylate->OAt_Ester attacks HATU HATU HATU->OAt_Ester Amide Amide Product OAt_Ester->Amide TMU Tetramethylurea (Byproduct) OAt_Ester->TMU Amine R'-NH₂ Amine->Amide

Caption: HATU coupling reaction mechanism.

Materials & Reagents

ReagentM.W.Amount (1 mmol scale)Equivalents
(4-Benzyloxycarbonylaminophenyl)-acetic acid299.31299 mg1.0
Amine (R-NH₂)VariesVaries1.2
HATU380.23418 mg1.1
N,N-Diisopropylethylamine (DIPEA)129.24522 µL (3.0 mmol)3.0
Anhydrous Dimethylformamide (DMF)-10 mL-

Step-by-Step Procedure

  • Pre-activation (Recommended): To a flame-dried round-bottom flask under an inert atmosphere, add (4-Benzyloxycarbonylaminophenyl)-acetic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous DMF (10 mL) and stir.

  • Base Addition: Add DIPEA (2.0 eq) and stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step forms the OAt-active ester.[12][13]

    • Scientist's Note: HATU requires a base to facilitate the formation of the active ester. While simultaneous addition of all reagents often works, pre-activation can improve yields for difficult couplings.[12]

  • Amine Addition: Add the amine (1.2 eq) followed by the remaining portion of DIPEA (1.0 eq).

  • Reaction: Stir the reaction at room temperature for 2-6 hours. HATU couplings are typically much faster than EDC/HOBt.[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

General Workflow: From Reaction to Purified Product

G Setup 1. Reaction Setup (Reagents + Solvent) Reaction 2. Stirring (0°C to RT) Setup->Reaction Monitor 3. Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup 4. Aqueous Work-up (Quench & Dilute) Monitor->Workup Reaction Complete Extract 5. Liquid-Liquid Extraction (e.g., EtOAc/Water) Workup->Extract Dry 6. Dry & Concentrate (Na₂SO₄ & Rotovap) Extract->Dry Purify 7. Purification (Silica Gel Chromatography) Dry->Purify Analyze 8. Characterization (NMR, MS, HPLC) Purify->Analyze

Caption: General experimental workflow.

Work-up and Purification Protocol
  • Quenching: Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc, 30-50 mL).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:

    • 1M HCl (2 x 20 mL) - Removes unreacted amine and DIPEA.

    • Saturated NaHCO₃ solution (2 x 20 mL) - Removes unreacted carboxylic acid and HOBt.

    • Brine (1 x 20 mL) - Removes residual water.

    • Scientist's Note: For reactions in DMF, it is often necessary to add a significant amount of water to the organic layer to effectively partition the DMF into the aqueous phase.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[11][14]

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined beforehand by TLC analysis.[14][15]

Characterization of the Final Product

To confirm the identity and purity of the synthesized amide, a combination of analytical techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the product. Key signals to look for include the amide N-H proton and the newly formed C-N bond's influence on adjacent carbon and proton shifts.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the final compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product, typically aiming for >95% for drug development applications.

By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently and successfully synthesize amides using (4-Benzyloxycarbonylaminophenyl)-acetic acid, ensuring high yields, purity, and stereochemical integrity.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.com. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 150-154. [Link]

  • Nadendla, K. (2023). Answer to "How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?". ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic-chemistry.org. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.com. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides. Science Advances, 3(10), e1701028.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic-chemistry.org. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Reddit user discussion on r/Chempros. (2024). HATU coupling - what's the best order?. Reddit.com. [Link]

  • Gernon, M. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4349–4357. [Link]

  • Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistrysteps.com. [Link]

  • Sabol, J. C., & Mansour, T. S. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Medicinal Chemistry Letters, 4(9), 838–842. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total-synthesis.com. [Link]

  • Lee, S., & Lee, Y. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild reaction conditions. RSC Advances, 11(30), 18453-18461. [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Youtube.com. [Link]

  • NPTEL IIT Kharagpur. (2020). Lecture 7 : Peptide synthesis: Protecting groups for amine and carboxyl functionality. Youtube.com. [Link]

  • Li, J., & Yu, Y. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(8), 1335–1342. [Link]

  • Perez-Juste, J., & Hollfelder, F. (2001). Proximity effects in monolayer films: kinetic analysis of amide bond formation at the air-water interface using (1)H NMR spectroscopy. Journal of the American Chemical Society, 123(1), 132–142. [Link]

  • Wikipedia. (n.d.). HATU. En.wikipedia.org. [Link]

  • Chemistry LibreTexts. (2015). 21.7: Synthesis of Amines from Carboxylic Amides. Chem.libretexts.org. [Link]

  • Blackmond, D. G., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(11), 4252–4255. [Link]

  • Gabriel, T. F., Jimenez, M. H., Felix, A. M., Michalewsky, J., & Meienhofer, J. (1977). Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60. International Journal of Peptide and Protein Research, 9(2), 129-136. [Link]

  • Reddit user discussion on r/Chempros. (2024). EDC-HOBt Amide coupling workup help. Reddit.com. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Removing Unreacted Reagents

From the desk of a Senior Application Scientist, Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical chall...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist,

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of purifying a desired product from a mixture of unreacted reagents, byproducts, and solvents. The success of any chemical synthesis is ultimately determined by the purity of the final compound. This resource provides in-depth, field-proven insights into the most effective purification techniques, moving beyond simple protocols to explain the underlying principles and troubleshooting strategies.

Our philosophy is that a well-understood protocol is a self-validating one. By understanding the "why" behind each step, you can better adapt and troubleshoot your purification processes, saving valuable time and resources.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions researchers face when planning a purification strategy.

Q1: How do I choose the best purification method for my product?

The selection of a purification method is dictated by the physical and chemical properties of your product and the impurities you need to remove. Key factors to consider include the physical state of your product (solid or liquid), its polarity, molecular weight, and thermal stability, as well as the nature of the unreacted reagents. A decision-making workflow can be a helpful starting point.

Purification Method Selection start Crude Product Mixture is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No solid_options Consider: - Recrystallization - Precipitation - Chromatography is_solid->solid_options Yes liquid_options Consider: - Distillation - Extraction - Chromatography is_liquid->liquid_options Yes acid_base Are there acidic or basic impurities? solid_options->acid_base liquid_options->acid_base acid_base_extraction Acid-Base Extraction acid_base->acid_base_extraction Yes final_purity Assess Purity (TLC, HPLC, NMR) acid_base->final_purity No acid_base_extraction->final_purity

Caption: A general workflow for selecting an appropriate purification method.

Q2: My product is a solid. Should I use recrystallization or precipitation?

Recrystallization is a powerful technique for achieving high purity if you can find a suitable solvent system where the product's solubility is high at elevated temperatures and low at room temperature.[1] Precipitation is generally a faster method and is useful when your product is much less soluble than the impurities in a particular solvent, or when you can chemically modify the product (e.g., through a pH change) to make it insoluble.[1]

Q3: When is distillation a good choice for purification?

Distillation is ideal for separating liquids with significantly different boiling points.[1] A general rule of thumb is a boiling point difference of at least 40-50 °C for simple distillation. For liquids with closer boiling points, fractional distillation is required. Vacuum distillation is employed for compounds that are thermally sensitive and would decompose at their atmospheric boiling point.

Q4: What is the difference between a "wash" and an "extraction"?

While mechanistically similar, their goals differ. An extraction is designed to move your desired product from one solvent layer to another (e.g., from an aqueous layer to an organic layer). A wash is intended to remove impurities from the layer containing your product by using a solvent in which the impurities are more soluble.

Q5: How do I remove acidic or basic impurities?

Acid-base extraction is a highly effective method for this purpose.[2] To remove acidic impurities, you can wash the organic layer with a mild aqueous base like sodium bicarbonate. The acidic impurities will be deprotonated to form water-soluble salts, which will partition into the aqueous layer.[3][4] Conversely, to remove basic impurities, you can wash with a dilute aqueous acid like hydrochloric acid, which will protonate the basic impurities into water-soluble salts.[2][5]

In-Depth Troubleshooting Guides

Even with the best-laid plans, experimental challenges arise. This section provides detailed troubleshooting for common issues encountered during purification.

Liquid-Liquid Extraction

Liquid-liquid extraction is a cornerstone of reaction workup, but it's not without its pitfalls.

Problem: An Emulsion Has Formed

An emulsion is a suspension of one liquid within another, and it can be incredibly frustrating to deal with. Emulsions often appear as a cloudy or milky layer between the organic and aqueous phases.[6]

Causality: Emulsions are often caused by the presence of surfactant-like molecules or fine particulate matter that stabilize the interface between the two immiscible liquids.[7] Vigorous shaking can also contribute to their formation.

Solutions:

  • Patience is a Virtue: Sometimes, simply allowing the separatory funnel to stand undisturbed for a while can lead to the separation of the layers.[7]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel. This increases the ionic strength of the aqueous layer, making the organic compounds less soluble in it and helping to break the emulsion.[8]

  • Gentle Swirling: Instead of vigorous shaking, try gently inverting the separatory funnel multiple times to mix the layers. This reduces the energy input that can lead to emulsion formation.

  • Filtration: If the emulsion is caused by suspended solids, filtering the entire mixture through a pad of Celite® can remove the particulates and break the emulsion.[7]

  • Centrifugation: For smaller volumes, centrifuging the mixture can force the separation of the layers.[8]

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic layer enough to break the emulsion.[8]

  • Temperature Change: Gently warming the mixture can sometimes help to break an emulsion by reducing the viscosity.[6]

Problem: I'm Not Sure Which Layer is Which

This is a critical determination, as discarding the wrong layer means losing your product.

Causality: The relative densities of the two solvents determine which is the top and bottom layer. While many common organic solvents are less dense than water (e.g., diethyl ether, ethyl acetate), halogenated solvents like dichloromethane and chloroform are denser.

Solutions:

  • The "Drop Test": Add a few drops of water to the separatory funnel. If the drops mix with the top layer, it is the aqueous layer. If they pass through the top layer and mix with the bottom, the bottom layer is aqueous.

  • Consult a Density Table: Always know the densities of the solvents you are using.

SolventDensity (g/mL)Layer Relative to Water
Diethyl Ether0.71Top
Hexanes~0.66Top
Ethyl Acetate0.90Top
Toluene0.87Top
Water1.00-
Dichloromethane1.33Bottom
Chloroform1.49Bottom
Recrystallization

Recrystallization is a powerful technique for achieving high purity of solid compounds, but it requires careful execution.

Problem: No Crystals are Forming

You've cooled your solution, and it remains clear.

Causality: The solution is not supersaturated, which can be due to using too much solvent or the compound having a higher than expected solubility at the lower temperature.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[9]

    • Seed Crystals: If you have a small amount of the pure product, add a tiny crystal to the solution. This will act as a template for further crystal growth.

  • Reduce the Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[10] Be careful not to evaporate too much, as this can cause the product to "crash out" of solution too quickly, trapping impurities.

  • Cool to a Lower Temperature: If you have been cooling the solution at room temperature, try placing it in an ice bath.

Problem: The Product is "Oiling Out"

Instead of forming crystals, your product separates as an oil.

Causality: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.[10] It is more common with impure compounds, as impurities can depress the melting point.[11]

Solutions:

  • Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly.[10] This keeps the compound in solution until it is below its melting point.

  • Change the Solvent System: The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures.[12] A common strategy is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes slightly cloudy (the cloud point), then heat to clarify and cool slowly.[13]

  • Slower Cooling: Allow the solution to cool more slowly to give the molecules more time to arrange themselves into a crystal lattice. You can insulate the flask to slow the rate of cooling.[11]

Problem: The Crystals are Colored (When They Should Be Colorless)

Your final product has a persistent color.

Causality: Colored impurities are being incorporated into the crystal lattice.

Solutions:

  • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb many colored impurities.[9] Be sure to use a minimal amount, as it can also adsorb some of your product.

  • Repeat Recrystallization: A second recrystallization can often remove residual colored impurities.

Distillation

Distillation is a workhorse for purifying liquids.

Problem: "Bumping" or Violent Boiling

The liquid in the distillation flask is boiling erratically and violently.

Causality: The liquid is becoming superheated and then boiling in a large burst. This can be dangerous and lead to inaccurate temperature readings.

Solutions:

  • Use Boiling Chips or a Stir Bar: Always add boiling chips or a magnetic stir bar to the distillation flask before heating. These provide nucleation sites for smooth boiling. Never add boiling chips to a hot liquid , as this can cause it to boil over violently.

  • Ensure Even Heating: Use a heating mantle with a stirrer or a water/oil bath for more uniform heating of the distillation flask.

Problem: The Distillation is Very Slow

You are not collecting distillate at the expected rate.

Causality: This can be due to insufficient heating, heat loss from the apparatus, or a blockage.

Solutions:

  • Increase the Heat: Cautiously increase the temperature of the heating source.

  • Insulate the Apparatus: Wrap the distillation head and the neck of the flask with glass wool or aluminum foil to minimize heat loss.

  • Check for Blockages: Ensure that there are no constrictions in the condenser or receiving flask adapter.

Column Chromatography

Column chromatography is a versatile technique for separating mixtures based on the differential adsorption of components to a stationary phase.

Problem: Poor Separation of Compounds

Your compounds are eluting too close together or as a single band.

Causality: The chosen solvent system (mobile phase) is not optimal for the separation.

Solutions:

  • Optimize the Solvent System with TLC: Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column. The ideal solvent system will give a good separation of the spots on the TLC plate, with the desired compound having an Rf value of approximately 0.3-0.4.

  • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with a wider range of polarities.

Problem: Peak Tailing

The spots on your TLC plate or the peaks in your chromatogram are elongated or "tailing."

Causality: This is often caused by interactions between polar analytes and acidic silanol groups on the surface of the silica gel.[14] It can also be due to overloading the column.

Solutions:

  • Add a Small Amount of Acid or Base to the Eluent: For acidic compounds, adding a small amount of acetic acid to the mobile phase can help to protonate the compound and reduce its interaction with the silica. For basic compounds, adding a small amount of triethylamine can help to saturate the acidic sites on the silica.

  • Reduce the Sample Load: Overloading the column can lead to peak tailing.[15] Try running the chromatography with a smaller amount of your crude product.

  • Use a Different Stationary Phase: If tailing is a persistent problem, consider using a different stationary phase, such as alumina or a bonded-phase silica.

Purification of Air-Sensitive Compounds

Working with compounds that are sensitive to air (oxygen and/or moisture) requires specialized techniques to prevent decomposition.

General Principles:

  • Inert Atmosphere: All manipulations should be carried out under an inert atmosphere, such as nitrogen or argon. This is typically achieved using a Schlenk line or a glovebox.[16][17]

  • Degassed Solvents: Solvents must be thoroughly degassed to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas.[18]

Purification Techniques:

  • Solvent Removal Under Vacuum: The simplest method of isolation is to remove the solvent under vacuum using a Schlenk line.[16]

  • Inert Atmosphere Filtration: Filtration can be performed using a Schlenk filter cannula or a filter frit under a positive pressure of inert gas.

  • Inert Atmosphere Recrystallization: Recrystallization can be carried out in a Schlenk flask. The hot filtration step is performed using a filter cannula.

  • Inert Atmosphere Chromatography: Column chromatography can be adapted for air-sensitive compounds, but it requires specialized glassware and careful technique to maintain an inert environment.[19]

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. Retrieved from [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry-For-Everyone. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Jasperse, J. (n.d.). Recrystallization I. Retrieved from [Link]

  • MaChemGuy. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities [Video]. YouTube. [Link]

  • Gupta, S. (2016, December 13). How to remove traces of acidic impurity or water? ResearchGate. [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). The Ultimate Guide to Chromatography Solutions. Retrieved from [Link]

  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]

  • ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Retrieved from [Link]

  • Chromedia. (n.d.). How to select a technique. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Google Patents. (n.d.). EA022702B1 - Methods and compositions for the removal of impurities from an impurity-loaded organic salt.
  • ResearchGate. (2025, August 14). Guide: Tips for Choosing the Right Liquid Chromatography Columns. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3B: General Procedures for Removing Impurities. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]

  • Oxford Academic. (2023, October 31). 7 General techniques for handling air-sensitive compounds. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). How Do You Choose the Right Column for Chromatography?. Retrieved from [Link]

  • Neilson Lab. (n.d.). the manipulation of air.sensitive compounds. Retrieved from [Link]

  • Reddit. (n.d.). Breaking emulsions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • ResearchGate. (n.d.). Causes and solutions of tailing peaks | Download Table. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Separation techniques: Chromatography. Retrieved from [Link]

  • Unknown. (n.d.). ACID-BASE EXTRACTION. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • LC Troubleshooting Bible. (n.d.). Why Do Peaks Tail?. Retrieved from [Link]

  • Biotage. (2023, December 5). How can I remove color from my reaction product?. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Substituted Phenylacetic Acids

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. Phenylacetic acid (PAA), a simple aromat...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. Phenylacetic acid (PAA), a simple aromatic carboxylic acid, serves as a fascinating scaffold in medicinal chemistry and agrochemistry. Its derivatives exhibit a wide spectrum of biological activities, ranging from anti-inflammatory and antimicrobial to plant growth regulation. The nature and position of substituents on the phenyl ring can dramatically alter the compound's potency and selectivity, offering a rich landscape for discovery and optimization.

This guide provides an in-depth, objective comparison of the biological activities of various substituted phenylacetic acids, supported by experimental data and detailed protocols. We will explore the causal relationships behind experimental choices and provide self-validating methodologies to ensure scientific integrity.

The Phenylacetic Acid Scaffold: A Versatile Foundation

Phenylacetic acid itself is a naturally occurring compound found in plants, where it acts as an auxin, a class of plant hormones that regulate growth and development.[1] It is also produced by various microorganisms and exhibits antimicrobial properties.[2] The core structure, a phenyl group attached to an acetic acid moiety, provides a foundation that can be chemically modified to modulate its interaction with biological targets.

Anti-inflammatory Activity: Targeting Cyclooxygenase

A significant class of phenylacetic acid derivatives demonstrates potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] COX enzymes are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 over COX-1 is a key objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[4]

Structure-Activity Relationship (SAR) in COX Inhibition

The anti-inflammatory activity of phenylacetic acid derivatives is highly dependent on the nature and position of substituents on both the phenylacetic acid ring and, in the case of fenamates like diclofenac, the aniline ring.

  • Lipophilicity and Steric Hindrance: Increased lipophilicity and the presence of bulky substituents on the aniline ring, particularly at the ortho positions, are crucial for potent COX inhibition.[5] Halogen or alkyl groups in these positions can enhance activity.[5]

  • Twist Angle: The angle of twist between the two phenyl rings in diclofenac-like structures is a critical determinant of activity.[5]

  • Acidic Moiety: The carboxylic acid group is essential for binding to the active site of COX enzymes.

  • COX-2 Selectivity: Specific structural modifications can confer selectivity for COX-2. For instance, in lumiracoxib, a derivative of diclofenac, a methyl group on the phenylacetic acid ring is required for COX-2 selectivity.[5]

Comparative In Vitro Anti-inflammatory Activity

The following table summarizes the in vitro COX inhibitory activity of selected phenylacetic acid derivatives. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundSubstituentsCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Diclofenac 2-((2,6-dichlorophenyl)amino)0.10.02[6]
Lumiracoxib 2-((2-chloro-6-fluorophenyl)amino)-5-methyl7.50.07[5]
Ibuprofen *2-(4-isobutylphenyl)propanoic acid1535[6]

Note: Ibuprofen is a propionic acid derivative but is included for comparison as a common NSAID.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the COX-inhibitory activity of test compounds.

Principle: The assay measures the ability of a compound to inhibit the conversion of a substrate (e.g., arachidonic acid) to prostaglandins by COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Test compounds (substituted phenylacetic acids)

  • Reference inhibitor (e.g., indomethacin, celecoxib)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)

  • Detection reagent (e.g., ELISA kit for prostaglandin E2)

  • 96-well microplates

  • Incubator

  • Microplate reader

Procedure:

  • Prepare stock solutions of test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer.

  • Add various concentrations of the test compounds or reference inhibitor to the wells. Include a vehicle control (solvent only).

  • Add the COX enzyme (either COX-1 or COX-2) to each well and incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of prostaglandin E2 produced using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Enzyme Source: Using both COX-1 and COX-2 allows for the determination of selectivity.

  • Substrate Concentration: The concentration of arachidonic acid should be close to its Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.

  • Reference Inhibitor: Including a known inhibitor validates the assay's performance.

Antimicrobial Activity: Disrupting Microbial Integrity

Phenylacetic acid and its derivatives have demonstrated notable activity against a range of bacteria and fungi.[2][7] The primary mechanism of action involves the disruption of the microbial cell membrane, leading to increased permeability and leakage of cellular contents.[8]

Structure-Activity Relationship (SAR) in Antimicrobial Activity

The antimicrobial potency of substituted phenylacetic acids is influenced by several factors:

  • Lipophilicity: Increased lipophilicity generally enhances antimicrobial activity, as it facilitates the compound's ability to partition into and disrupt the lipid-rich cell membrane.

  • Electronic Effects of Substituents: Electron-withdrawing groups, such as halogens, on the phenyl ring can increase the acidity of the carboxylic acid group, potentially enhancing its ability to disrupt membrane potential.

  • Steric Factors: The size and position of substituents can influence how the molecule interacts with the cell membrane.

Comparative In Vitro Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected phenylacetic acid derivatives against representative microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

CompoundSubstituentMicroorganismMIC (µg/mL)Reference
Phenylacetic acid NoneEscherichia coli>1000[2]
Phenylacetic acid NoneStaphylococcus aureus500[2]
4-Hydroxyphenylacetic acid 4-OHEscherichia coli1250[9]
4-Hydroxyphenylacetic acid 4-OHStaphylococcus aureus625[9]
4-Chlorophenylacetic acid 4-ClEscherichia coli312.5[9]
4-Chlorophenylacetic acid 4-ClStaphylococcus aureus156.25[9]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard method for determining the MIC of antimicrobial compounds.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with a standardized number of microorganisms. The MIC is the lowest concentration of the compound that inhibits visible growth after incubation.

Materials:

  • Test compounds (substituted phenylacetic acids)

  • Reference antibiotic (e.g., ampicillin, tetracycline)

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Inoculum preparation materials (e.g., sterile loops, saline, spectrophotometer)

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound and reference antibiotic in a suitable solvent.

  • In a sterile 96-well plate, perform a two-fold serial dilution of each compound in the appropriate growth medium.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculate each well (except for a sterility control well) with the microbial suspension.

  • Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Causality Behind Experimental Choices:

  • Standardized Inoculum: A consistent starting number of microorganisms is crucial for reproducible results.

  • Growth Medium: The choice of medium is critical as it can affect the growth of the microorganism and the activity of the antimicrobial agent.

  • Controls: Growth and sterility controls are essential to ensure the validity of the results.

Plant Growth-Regulating Activity: Mimicking Auxins

Phenylacetic acid is a natural auxin, and many of its substituted derivatives also exhibit auxin-like activity, influencing processes such as root initiation and cell elongation.[1] The activity of these compounds is typically compared to that of indole-3-acetic acid (IAA), the most well-known and potent natural auxin.

Structure-Activity Relationship (SAR) in Auxin Activity

The auxin activity of phenylacetic acid derivatives is sensitive to the substitution pattern on the phenyl ring:

  • Substituent Position: The position of the substituent is critical. For example, substitutions at the ortho and para positions of the phenyl ring can significantly affect activity.

  • Nature of the Substituent: The electronic and steric properties of the substituent play a role. For instance, halogen substitutions can modulate activity.

Comparative Plant Growth-Regulating Activity

While extensive quantitative comparative data for a wide range of substituted phenylacetic acids is less readily available than for anti-inflammatory and antimicrobial activities, studies have shown that the activity is generally lower than that of IAA. However, the relative activity can be assessed using bioassays such as the Avena coleoptile elongation test.

Experimental Protocol: Avena (Oat) Coleoptile Bioassay

This classic bioassay measures the ability of a substance to promote cell elongation in oat coleoptile segments.

Principle: The elongation of excised oat coleoptile segments in the dark is proportional to the concentration of auxin in the surrounding solution over a certain range.

Materials:

  • Oat seeds (Avena sativa)

  • Test compounds (substituted phenylacetic acids)

  • Indole-3-acetic acid (IAA) as a positive control

  • Buffer solution (e.g., phosphate buffer with sucrose)

  • Petri dishes

  • Filter paper

  • Ruler or digital imaging system for measurement

Procedure:

  • Germinate oat seeds in the dark for approximately 72 hours.

  • Under a dim green safelight, harvest coleoptiles from the seedlings.

  • Cut a sub-apical segment (e.g., 10 mm) from each coleoptile, discarding the apical tip.

  • Float the segments in distilled water for a short period to deplete endogenous auxins.

  • Prepare serial dilutions of the test compounds and IAA in the buffer solution.

  • Place a piece of filter paper in each petri dish and add a known volume of the test solution or control.

  • Place a set number of coleoptile segments (e.g., 10) in each petri dish.

  • Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for 24-48 hours.

  • Measure the final length of each coleoptile segment.

  • Calculate the percentage increase in length for each treatment compared to the buffer control.

  • Plot the percentage elongation against the logarithm of the compound concentration to generate a dose-response curve and compare the activities.

Causality Behind Experimental Choices:

  • Dark Conditions: The experiment is conducted in the dark to prevent photosynthesis and the light-induced degradation of auxins.

  • Sub-apical Segments: The apical tip, the primary source of endogenous auxin, is removed to ensure that the observed elongation is due to the exogenously applied compounds.

  • Positive Control: IAA is used as a standard to which the activity of the test compounds can be compared.

Visualizing the Concepts

Workflow for Evaluating Biological Activity

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis & Interpretation Synthesis Synthesis of Substituted Phenylacetic Acids Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification AntiInflammatory Anti-inflammatory Assays (COX Inhibition, HRBC) Purification->AntiInflammatory Antimicrobial Antimicrobial Assays (MIC Determination) Purification->Antimicrobial PlantGrowth Plant Growth Assays (Avena Coleoptile) Purification->PlantGrowth IC50 IC50/MIC Determination AntiInflammatory->IC50 Antimicrobial->IC50 SAR Structure-Activity Relationship (SAR) Analysis PlantGrowth->SAR IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of substituted phenylacetic acids.

Mechanism of Action: COX Inhibition by NSAIDs

G ArachidonicAcid Arachidonic Acid COX_Enzyme COX Enzyme (COX-1 / COX-2) ArachidonicAcid->COX_Enzyme Substrate Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalysis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAID Substituted Phenylacetic Acid (e.g., Diclofenac) NSAID->COX_Enzyme Inhibition

Caption: Simplified pathway of prostaglandin synthesis and its inhibition by substituted phenylacetic acid-based NSAIDs.

Conclusion

The phenylacetic acid scaffold is a remarkably versatile starting point for the development of biologically active compounds. By strategically modifying the substituents on the phenyl ring, researchers can fine-tune the activity of these derivatives to target specific biological processes. This guide has provided a comparative overview of the anti-inflammatory, antimicrobial, and plant growth-regulating activities of substituted phenylacetic acids, supported by quantitative data and detailed experimental protocols. A thorough understanding of the structure-activity relationships presented herein is crucial for the rational design of novel and more effective therapeutic agents and agrochemicals.

References

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  • Kim, P. I., et al. (2004). Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. Current Microbiology, 48(4), 312-317. [Link]

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Reactant of Route 1
(4-Benzyloxycarbonylaminophenyl)-acetic acid
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Reactant of Route 2
(4-Benzyloxycarbonylaminophenyl)-acetic acid
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